molecular formula C19H19ClN2OS B2519503 10-chloro-3-(4-ethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione CAS No. 933236-04-5

10-chloro-3-(4-ethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione

Cat. No. B2519503
CAS RN: 933236-04-5
M. Wt: 358.88
InChI Key: PMBRKLRHZDAITA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-chloro-3-(4-ethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione is a useful research compound. Its molecular formula is C19H19ClN2OS and its molecular weight is 358.88. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Chemistry and Material Science

  • Synthesis and Characterization : Compounds within the 1,3,4-oxadiazole family, such as those studied by Sedova et al. (2017), demonstrate complex behaviors in solution, including isomerization and deacetylation, which are critical for understanding the chemical properties and potential modifications of similar compounds for various applications (Sedova et al., 2017).
  • Corrosion Inhibition : Kalia et al. (2020) explored oxadiazole derivatives for their application in corrosion inhibition, suggesting potential uses of structurally similar compounds in protecting metals from corrosion, emphasizing the relevance of such compounds in industrial applications (Kalia et al., 2020).

Biological Activities

  • Antifungal and Antimicrobial Activities : Research on oxadiazole derivatives, such as the work by Nimbalkar et al. (2016), has shown promising antifungal activities against various pathogens. These findings suggest potential applications in developing new antifungal and antimicrobial agents (Nimbalkar et al., 2016).
  • Anticancer Properties : Ibrahim et al. (2017) reported on tricyclic Biginelli adducts with potential anticancer activity. Such research highlights the possibility of using structurally similar heterocyclic compounds in designing anticancer drugs (Ibrahim et al., 2017).

properties

IUPAC Name

6-chloro-10-(4-ethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2OS/c1-3-12-7-9-13(10-8-12)22-18(24)21-16-11-19(22,2)23-17-14(16)5-4-6-15(17)20/h4-10,16H,3,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMBRKLRHZDAITA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=S)NC3CC2(OC4=C3C=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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